

Unveiling the Toxicological Profile of Disperse Violet 1: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Disperse Violet 1*

Cat. No.: *B121737*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Disperse Violet 1** (C.I. 61100; CAS No. 128-95-0), an anthraquinone-based dye. The information is compiled from scientific literature and regulatory assessments to support safety and risk evaluations.

Chemical and Physical Properties

Disperse Violet 1 is a synthetic dye characterized by its violet powder appearance. It is soluble in organic solvents such as acetone and ethanol but insoluble in water.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Chemical Name	1,4-diaminoanthracene-9,10-dione	[3]
Synonyms	C.I. 61100, 1,4-Diaminoanthraquinone	[3][4]
CAS Number	128-95-0	[4]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[1][4]
Molecular Weight	238.24 g/mol	[3][4]
Physical State	Dark violet solid/Black powder	[3]
Solubility	Soluble in acetone, ethanol, benzene; Insoluble in water	[1][2]

Toxicological Data

Acute Toxicity

Disperse Violet 1 exhibits low acute oral toxicity.

Species	Route	Endpoint	Value	Reference
Rat (male)	Oral	LD ₅₀	> 5000 mg/kg bw	[5]
Rat (female)	Oral	LD ₅₀	> 5000 mg/kg bw	[5]

Skin and Eye Irritation

The dye is considered to be a non-irritant to the skin and a mild irritant to the eyes.

Test	Species	Concentration	Result	Reference
Skin Irritation	Rabbit	100%	Non-irritant	[5]
Eye Irritation	Rabbit	5% in distilled water	Mildly irritating	[5]

Skin Sensitization

Disperse Violet 1 is considered a skin sensitizer.

Test	Species	Result	Reference
Local Lymph Node Assay (LLNA)	Mouse	Sensitizer	[5]
Human Repeated Insult Patch Test (HRIFT)	Human	Some evidence of sensitization	[5]

Subchronic Toxicity

A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).

Species	Duration	NOAEL	Key Findings	Reference
Rat	90 days	20 mg/kg bw/day	Diffuse midzonal/centrilobular liver hypertrophy and increased cholesterol in males at the highest dose (60 mg/kg bw/day).	[5]

Genotoxicity

Disperse Violet 1 has shown some evidence of mutagenic potential in *in vitro* studies, but *in vivo* studies were negative.

Test System	Metabolic Activation	Result	Reference
In Vitro			
Ames Test (S. typhimurium)	With and without	Positive in some strains at high concentrations	[5]
Mouse Lymphoma Assay			
Chromosome Aberration Test (Human Lymphocytes)	With and without	Positive	[5]
In Vivo			
Micronucleus Test (Mouse)	N/A	Negative	[5]

Carcinogenicity

Long-term dermal application studies in mice did not show evidence of carcinogenicity.

Species	Route	Duration	Result	Reference
Mouse	Dermal	18 months	No evidence of carcinogenicity	[5]

Reproductive and Developmental Toxicity

A combined oral subchronic, teratogenicity, reproduction, and dominant lethal study in rats showed no adverse effects on reproductive parameters.

Species	Study Type	NOAEL (Maternal and Developmental)	Key Findings	Reference
Rat	Combined Subchronic, Teratogenicity, Reproduction, and Dominant Lethal Study	Subchronic, Teratogenicity, Reproduction, and Dominant Lethal Study	No adverse effects on fertility, reproductive performance, or fetal development.	[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

- Test System: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and *Escherichia coli* WP2 uvrA.
- Methodology: The plate incorporation method was used. **Disperse Violet 1** was tested at various concentrations (typically up to 5000 μ g/plate) in the presence and absence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
- Evaluation Criteria: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies of at least twofold over the solvent control.

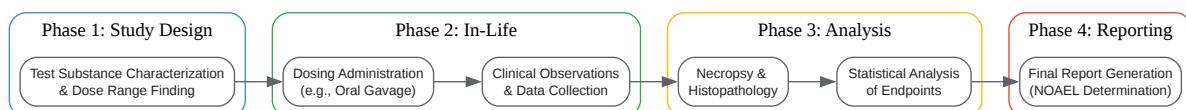
In Vivo Micronucleus Test

- Test System: NMRI mice.
- Methodology: Animals were administered **Disperse Violet 1** orally by gavage, typically at three dose levels. Bone marrow was harvested at 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.
- Evaluation Criteria: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

90-Day Oral Toxicity Study

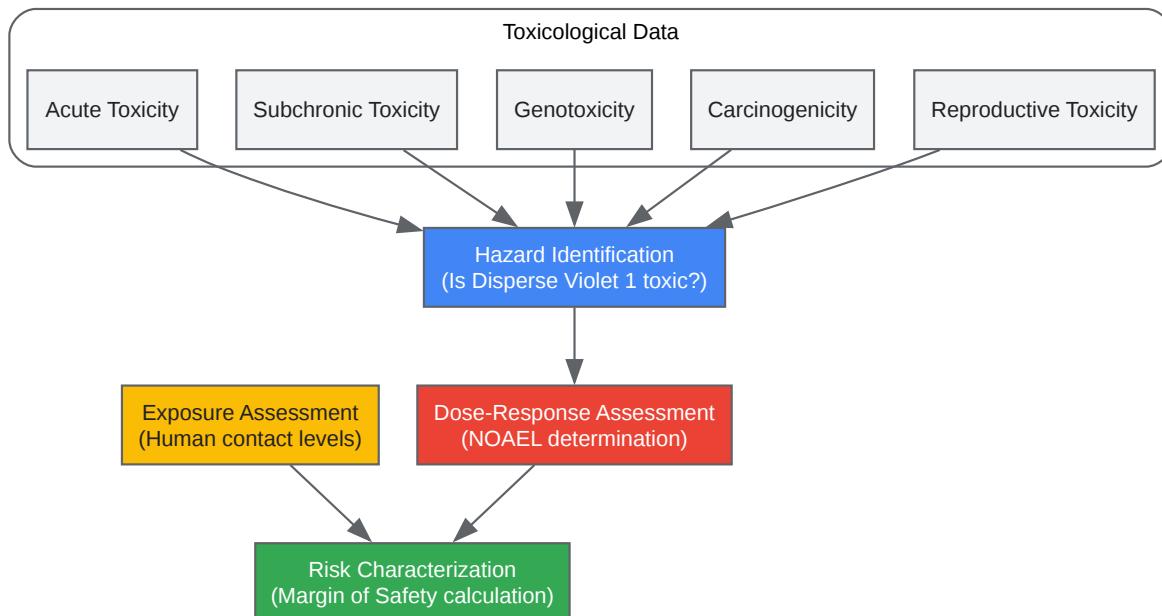
- Test System: Wistar rats.
- Methodology: **Disperse Violet 1** was administered daily by gavage for 90 days at three dose levels (e.g., 5, 20, and 60 mg/kg bw/day). A control group received the vehicle only. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored throughout the study. At termination, a full necropsy and histopathological examination of organs were performed.
- Evaluation Criteria: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Visualizations



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Figure 1: Generalized workflow for a 90-day oral toxicity study.



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Figure 2: Logical framework for hazard and risk assessment of **Disperse Violet 1**.

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